molecular formula C8H9ClF3NO B1320522 O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride CAS No. 215599-92-1

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

Cat. No. B1320522
M. Wt: 227.61 g/mol
InChI Key: SWWNCDJXXYTTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydroxylamine derivatives is a topic of interest in several studies. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described as an efficient two-step process . Similarly, N,O-Bis(trifluoroacetyl)hydroxylamine is synthesized from inexpensive, commercially available starting materials, showcasing the potential for cost-effective synthesis of related compounds . These methods could potentially be adapted for the synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives is complex and can exhibit unexpected properties. For example, O-nitrosobis(trifluoromethyl)hydroxylamine displays unusual conformational properties and an extremely long (CF3)2NO-NO bond, as revealed by spectroscopy and ab initio calculations . These findings suggest that the molecular structure of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride could also present unique geometric and electronic features.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in various chemical reactions. Electrophilic amination is one such reaction, where O-(2,4-dinitrophenyl)hydroxylamine acts as an active-site-directed inhibitor, modifying enzymes through the incorporation of an amine group . Additionally, hydroxylamine can function as an oxygen nucleophile, substituting sulfonamide groups with hydroxyl groups under mild conditions . These studies demonstrate the reactivity of hydroxylamine derivatives, which could be relevant to the chemical behavior of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For instance, the nonlinear optical properties and spectroscopic characteristics of certain imines provide insights into their electronic behavior . The reactivity of hydroxylamine with diphenylphosphinic chloride to form O-(diphenylphosphinyl)hydroxylamine indicates the potential for diverse chemical transformations . These properties are crucial for understanding the behavior of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride in various environments and applications.

Scientific Research Applications

Catalysis and Synthesis

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride plays a vital role in catalysis and synthetic chemistry. For instance, it serves as an ammonia equivalent in palladium-catalyzed amination of aryl halides and triflates, facilitating the production of primary anilines through catalytic hydrogenation or treatment with hydroxylamine hydrochloride (Wolfe et al., 1997)(Wolfe et al., 1997). Additionally, it is used in the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application in tandem nucleophilic addition–electrophilic 5-endo-trig cyclization (Sączewski et al., 2011)(Sączewski et al., 2011).

Analytical Chemistry

In analytical chemistry, O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is instrumental in the determination of aldehydes in basic medium by gas chromatography (Jain & Thielen, 1995)(Jain & Thielen, 1995). It is also used for identifying airborne carbonyl compounds in isoprene atmospheric photooxidation products (Yu et al., 1995)(Yu et al., 1995).

Environmental Chemistry

In environmental chemistry, this compound is significant for studying the production of hydroxyl radicals through the activation of hydrogen peroxide (Chen et al., 2015)(Chen et al., 2015). It aids in understanding previously unknown sources of hydroxyl radical formation and their role in environmental processes.

Drug Research and Biochemistry

In the field of drug research and biochemistry, it has been analyzed for its biological importance as an antiseptic drug, particularly in treating fungal infections. This includes QSAR studies, molecular spectroscopic analysis, and theoretical calculations to explore its drug potential (Manthiri et al., 2019)(Manthiri et al., 2019).

Safety And Hazards

The compound should be handled with care. The safety information provided suggests that it may be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment as required and to wash hands and any exposed skin thoroughly after handling .

Future Directions

As for future directions, O-substituted hydroxylamines, such as “O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride”, could continue to be explored for their potential as electrophilic aminating agents in various chemical reactions . Their use in transition metal-catalyzed C–N bond-forming reactions could be particularly interesting .

properties

IUPAC Name

O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWNCDJXXYTTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594709
Record name O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

CAS RN

215599-92-1
Record name O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.